4-(3-氨基苯基)丁酸

描述

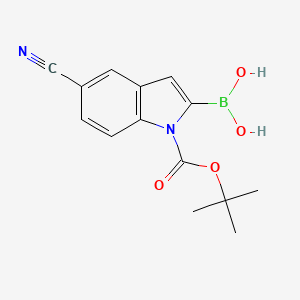

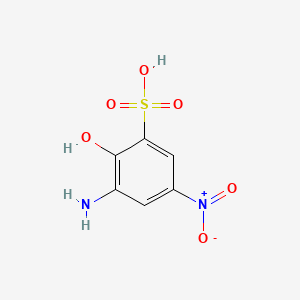

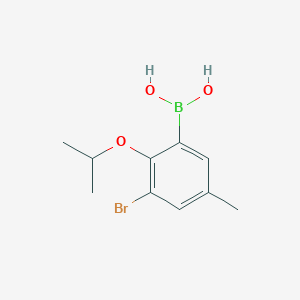

4-(3-Aminophenyl)butanoic acid is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a butanoic acid moiety. This structure is pivotal in the field of medicinal chemistry due to its potential in creating new therapeutic agents.

Synthesis Analysis

The synthesis of 4-(3-Aminophenyl)butanoic acid derivatives has been explored in several studies. One method involves the reduction of nitro groups, carbonyl reduction, cyclization, and ring-opening reactions to yield 4-(3-Amino-2-carboxy phenyl) butanoic acid, which is noted for its low cost and suitability for industrial-scale production . Another approach describes the stereoselective synthesis of a thymine derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid, highlighting its high enantiomeric purity and utility as a building block for aromatic peptide nucleic acid oligomers .

Molecular Structure Analysis

The molecular structure and vibrational spectra of a related compound, 4-amino-3(4-chlorophenyl) butanoic acid, have been studied using Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy. Computational methods such as Hartree–Fock and B3LYP were employed to determine molecular electronic energy, geometrical structure, and vibrational spectra. The analysis revealed the presence of intramolecular charge transfer within the molecule, which is significant for understanding the electronic properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of 4-(3-Aminophenyl)butanoic acid derivatives can be inferred from the synthesis of inhibitors for enzymes like thymidylate synthases and aminopeptidases. These reactions typically involve the formation of peptide bonds and the incorporation of the amino acid into larger molecules, demonstrating the compound's versatility in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(3-Aminophenyl)butanoic acid derivatives can be deduced from their molecular structure analysis. The presence of amino and carboxylic acid functional groups suggests that these compounds are likely to exhibit both acidic and basic properties, which can lead to the formation of salts and zwitterions. The vibrational spectroscopy data provides insights into the compound's stability and potential energy distribution, which are crucial for predicting its behavior in different environments .

科学研究应用

合成新化合物

4-(3-氨基苯基)丁酸是合成新的胸苷酸合成酶抑制剂的关键中间体,这是癌症治疗中的一个重要靶点。从3-(3-硝基苯甲酰)丙酸醚合成它表现出低成本和温和的反应条件,适合工业规模生产 (Yuan Guo-qing, 2013)。

抗菌和抗真菌应用

3-[(2-羟基苯基)氨基]丁酸的某些衍生物对金黄色葡萄球菌和白色念珠菌表现出显著的抗菌活性。此外,这些化合物对念珠菌和黑曲霉具有显著的抗真菌特性,突显了它们在抗菌疗法中的潜力 (Kristina Mickevičienė等,2015)。

药理学和生物还原过程

4-{p-[双-(2-氯乙基)氨基]苯基}丁酸N-氧化物,一种抗癌药物氯氨丁胺的N-氧化物,已被合成。它以及其他衍生物具有作为生物还原过程激活的前药的潜力,展示了它在癌症药理学中的相关性 (J. Mann & L. Shervington, 1991)。

神经药理学

4-(4′-偶氮苯并咪唑基氨基)丁酸(ABBA)已被确认为大鼠脑突触小体[3H]γ-氨基丁酸摄取的有效抑制剂,表明它在神经药理学应用中作为GABA拟态剂的潜力 (G. Tunnicliff & T. T. Ngo,1982)。

吲哚啉合成

4-(苯磺酰基)丁酸(4-PSBA)的二阴离子已被用于制备吲哚啉新合成的关键中间体。这些化合物在不同位置具有多样的烷基取代基,表明它们在合成复杂有机分子中的潜力 (J. Kiddle, D. Green, & C. Thompson, 1995)。

新型抗真菌抗生素

硫丁酸,一种从Lechevalieria aerocolonigenes中分离出的新的丁酸衍生物,表现出抗真菌和抗卵菌活性。其结构是通过2D核磁共振光谱数据确定的,使其成为新型抗真菌药物的有希望的候选者 (Jung Yeop Lee et al., 2004)。

安全和危害

属性

IUPAC Name |

4-(3-aminophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWRZQCZBPZJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403205 | |

| Record name | Benzenebutanoic acid, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-aminophenyl)butanoic Acid | |

CAS RN |

161466-30-4 | |

| Record name | Benzenebutanoic acid, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)

![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)